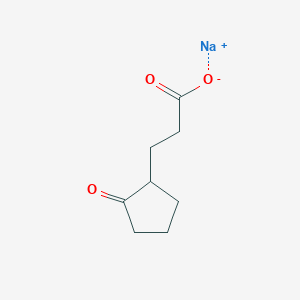

Sodium;3-(2-oxocyclopentyl)propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

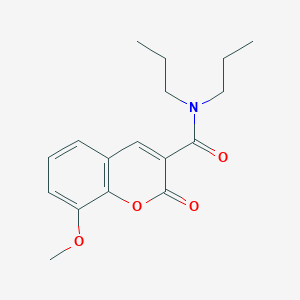

Sodium;3-(2-oxocyclopentyl)propanoate is a chemical compound with the CAS Number: 2413878-99-4 . It has a molecular weight of 178.16 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

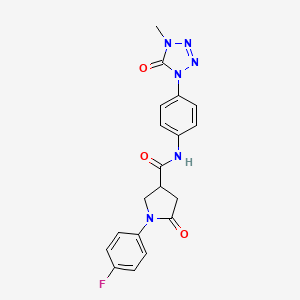

The InChI code for this compound is1S/C8H12O3.Na/c9-7-3-1-2-6(7)4-5-8(10)11;/h6H,1-5H2,(H,10,11);/q;+1/p-1 . This indicates the presence of 8 carbon atoms, 12 hydrogen atoms, 3 oxygen atoms, and 1 sodium atom in the molecule. Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 178.16 .科学的研究の応用

Crystal Structure Analysis

- A study by Sheth, Young, and Grant (2002) on the crystal structure of a sodium salt compound related to warfarin sodium reveals the composition of infinite sheets in the crystal plane, separated only by van der Waals contacts. The study demonstrates the detailed crystallographic analysis crucial for understanding the molecular interactions and structural characteristics of sodium salt-based compounds Sheth, Young, & Grant, 2002.

Interactions with Saccharides

- Shimada et al. (2015) explored the interaction between an organic germanium compound and saccharides using nuclear magnetic resonance. Their findings on the complex formation between sodium 3-(trihydroxygermyl)propanoate and monosaccharides like fructose and glucose highlight the potential for sodium compounds in studying physiological functions related to sugar compounds Shimada et al., 2015.

Membrane Fouling and Cleaning

- Research by Wang et al. (2018) on the use of sodium hypochlorite for cleaning humic acid-fouled UF membranes indicates the formation of toxic halogenated by-products. This study is significant for understanding the implications of using sodium compounds in membrane cleaning, especially in water treatment applications Wang et al., 2018.

Disinfection and Oxidative Stress

- A study on the effects of sodium chlorate, a common water disinfectant byproduct, on human erythrocytes by Ali, Ahmad, and Mahmood (2016) showcases the oxidative stress and membrane damage induced by sodium chlorate. This research highlights the potential cytotoxic effects of sodium compounds used in disinfection processes Ali, Ahmad, & Mahmood, 2016.

Electrochemical Performance in Batteries

- Jang et al. (2014) investigated binary solvent mixtures containing NaClO4 salt as electrolytes for sodium-ion batteries, demonstrating the role of sodium compounds in enhancing the electrochemical performance of cathodes. This research contributes to the development of sodium-ion batteries, a crucial area for energy storage technologies Jang et al., 2014.

Safety and Hazards

作用機序

Target of Action

Sodium;3-(2-oxocyclopentyl)propanoate, also known as Loxoprofen Sodium Dihydrate , primarily targets the enzyme cyclooxygenase . This enzyme plays a crucial role in the biosynthesis of prostaglandins, which are key mediators of inflammation and pain.

Mode of Action

The compound exerts its pharmacological effects by inhibiting the activity of cyclooxygenase . This inhibition results in a decrease in the production of prostaglandins , thereby reducing inflammation and pain.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the prostaglandin biosynthesis pathway . By inhibiting cyclooxygenase, the compound disrupts this pathway, leading to a reduction in the levels of prostaglandins. This has downstream effects on various physiological processes mediated by prostaglandins, including inflammation and pain sensation.

Pharmacokinetics

The compound is rapidly biotransformed into an active metabolite, the trans-OH form

特性

IUPAC Name |

sodium;3-(2-oxocyclopentyl)propanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3.Na/c9-7-3-1-2-6(7)4-5-8(10)11;/h6H,1-5H2,(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBMNNHCXVCPGQ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)CCC(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NaO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-({[(4-nitrobenzyl)oxy]amino}methylene)tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2769942.png)

![N-(2-methoxyethyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2769946.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2769950.png)

![2-(4-ethylphenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2769958.png)

![N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]propanamide](/img/structure/B2769960.png)

![(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(4-chloro-3-(morpholinosulfonyl)phenyl)methanone](/img/structure/B2769961.png)